molecular formula C4H4N2O B189755 2-Hydroxypyrimidine CAS No. 557-01-7

2-Hydroxypyrimidine

Cat. No. B189755
CAS RN: 557-01-7
M. Wt: 96.09 g/mol
InChI Key: VTGOHKSTWXHQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07452903B2

Procedure details

tert-Butyl 4-[1-(2,4-dimethoxybenzyl)-2-oxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl]piperidine-1-carboxylate (0.10 g, 0.21 mmol) was dissolved in trifluoroacetic acid (5 mL) and stirred overnight. The reaction was concentrated to afford the bis-TFA salt of the title compound (0.048 g). MS 233.2 (M+1).
Name
tert-Butyl 4-[1-(2,4-dimethoxybenzyl)-2-oxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl]piperidine-1-carboxylate
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
COC1C=C(OC)C=CC=1C[N:6]1[C:11]2C=CC=N[C:10]=2[CH2:9][N:8](C2CCN(C(OC(C)(C)C)=O)CC2)[C:7]1=[O:29].[F:36][C:37]([F:42])([F:41])[C:38]([OH:40])=[O:39]>>[C:38]([OH:40])([C:37]([F:42])([F:41])[F:36])=[O:39].[NH:8]1[CH:9]=[CH:10][CH:11]=[N:6][C:7]1=[O:29]

Inputs

Step One
Name
tert-Butyl 4-[1-(2,4-dimethoxybenzyl)-2-oxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl]piperidine-1-carboxylate
Quantity
0.1 g
Type
reactant
Smiles
COC1=C(CN2C(N(CC3=C2C=CC=N3)C3CCN(CC3)C(=O)OC(C)(C)C)=O)C=CC(=C1)OC
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(C(F)(F)F)O
Name
Type
product
Smiles
N1C(N=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.048 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.